Home > Products > Screening Compounds P54247 > Terephthalic acid
Terephthalic acid - 211863-90-0

Terephthalic acid

Catalog Number: EVT-7903731
CAS Number: 211863-90-0
Molecular Formula: C8H6O4
C8H6O4
C6H4(COOH)2
Molecular Weight: 166.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Terephthalic acid, a white crystalline solid, is an aromatic dicarboxylic acid. Its chemical formula is C6H4(COOH)2. TPA is primarily known as a precursor to polyethylene terephthalate (PET), a widely used thermoplastic polymer resin. [] TPA finds extensive applications in various industries, including the production of polyester fibers and films, packaging materials, and resins. [, , ]

  • Oxidation of p-xylene: This method employs an oxygen-containing gas and a catalyst system often containing cobalt, manganese, and bromine precursors. []
  • Hydropurification of crude terephthalic acid: This purification process utilizes hydrogen treatment to remove impurities like 4-carboxybenzaldehyde. [, , ]
  • Hydrolysis of dimethyl terephthalate: This method breaks down dimethyl terephthalate into terephthalic acid and methanol. []
  • Biological processes: Microorganisms, such as Comamonas testosterone strain DSM6577, can oxidize p-toluic acid to terephthalic acid. []
Source and Classification

Terephthalic acid can be derived from petrochemical sources, specifically through the oxidation of p-xylene, a process that has been widely adopted in industrial settings. Additionally, there is growing interest in producing terephthalic acid from renewable biomass sources, which aligns with sustainability goals in chemical manufacturing.

Synthesis Analysis

Methods

The synthesis of terephthalic acid can be achieved through several methods:

  1. Oxidation of p-Xylene: This traditional method involves the catalytic oxidation of p-xylene using air or oxygen, often employing cobalt, manganese, and bromine catalysts to facilitate the reaction. The typical reaction conditions include high temperatures and pressures to ensure complete conversion.
  2. Aminolytic Depolymerization: Recent studies have explored the depolymerization of polyethylene terephthalate waste using ethanolamine as a depolymerizing agent. This method yields bis(2-hydroxyethyl) terephthalamide, which can subsequently be oxidized to produce terephthalic acid .
  3. Diels-Alder Reactions: Innovative approaches have utilized Diels-Alder reactions involving biomass-derived furanic compounds to synthesize intermediates that can be converted into terephthalic acid. This method emphasizes sustainability by using renewable resources .

Technical Details

The oxidation process typically requires temperatures around 200 °C and pressures up to 20 atmospheres. Catalysts play a crucial role in enhancing the reaction rate and selectivity towards terephthalic acid.

Molecular Structure Analysis

Data

  • Molecular Weight: 166.13 g/mol
  • Melting Point: Approximately 300 °C
  • Boiling Point: Decomposes before boiling
Chemical Reactions Analysis

Reactions

Terephthalic acid participates in various chemical reactions, including:

  1. Esterification: Reacts with alcohols to form esters, which are key monomers for polyester production.
  2. Polymerization: Combines with ethylene glycol to produce polyethylene terephthalate through a condensation polymerization process.

Technical Details

The esterification reaction typically occurs at elevated temperatures (around 200 °C) and under vacuum conditions to remove water formed during the reaction.

Mechanism of Action

Process

The primary mechanism for producing polyethylene terephthalate involves the following steps:

  1. Esterification Reaction: Terephthalic acid reacts with ethylene glycol, forming an ester bond while releasing water.
  2. Polycondensation: The esterified product undergoes further condensation to form long-chain polymers.

Data

The reaction kinetics can be influenced by factors such as temperature, pressure, and catalyst type, which affect the molecular weight and properties of the resulting polymer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents (e.g., acetone, ethyl acetate), but insoluble in water.
  • Density: Approximately 1.5 g/cm³

Chemical Properties

  • pKa Values: The pKa values for the carboxylic acids are approximately 4.5.
  • Stability: Stable under normal conditions but may decompose upon prolonged heating.
Applications

Terephthalic acid is predominantly used in:

  • Polyester Production: As a key monomer for producing polyethylene terephthalate, which is widely used in textiles (e.g., clothing), bottles, and food packaging.
  • Resins and Coatings: Employed in manufacturing various resins and coatings due to its excellent durability and resistance properties.
  • Biomaterials Research: Increasingly researched for applications in biodegradable plastics derived from renewable sources.
Historical Development and Industrial Evolution

Emergence of the Amoco Process in Terephthalic Acid Synthesis

The Amoco Process (also known as the Mid-Century Process) revolutionized terephthalic acid (TPA) production upon its commercialization in the late 1950s. Developed by Mid-Century Corporation and Imperial Chemical Industries (ICI), this catalytic system addressed the persistent challenge of oxidizing the recalcitrant intermediate p-toluic acid. The process centered on a homogeneous catalyst comprising cobalt and manganese acetate salts (e.g., Co(OAc)₂, Mn(OAc)₂) and a bromide promoter (e.g., NaBr, HBr, or tetrabromoethane) dissolved in acetic acid solvent. Air served as the oxidant under severe conditions: 175–225°C and 15–30 bar pressure [1] [2] [4].

Key innovations included:

  • Bromide-mediated free radical generation, which accelerated methyl group oxidation p-xylene → p-toluic acid → 4-carboxybenzaldehyde (4-CBA) → TPA.
  • Achievement of >98% p-xylene conversion and ~95% TPA selectivity within 8–24 hours.
  • The formation of solid TPA crystals due to low solubility in acetic acid, enabling separation [1] [2].

Despite high yields, the process faced challenges:

  • Severe corrosion from bromide/acetic acid mixtures, necessitating titanium-lined reactors.
  • Solvent decomposition (~5% acetic acid loss as CO₂).
  • Contamination with 4-CBA (25–5,000 ppm), requiring costly purification (dissolution in water, hydrogenation over Pd catalysts) [1] [2] [5].

Table 1: Key Characteristics of the Amoco Process

ParameterSpecificationIndustrial Impact
Catalyst SystemCo/Mn acetates + Bromide (e.g., HBr)Enabled single-step oxidation of p-xylene to TPA
Temperature/Pressure175–225°C / 15–30 barHigh energy input but high reaction efficiency
SolventAcetic acidFacilitated catalyst solubility and mixing
Major Impurity4-CBA (25–5,000 ppm)Required downstream purification units

Transition from Nitric Acid to Air Oxidation Technologies

Early industrial TPA synthesis (pre-1950s) relied on nitric acid oxidation (30–40%) of p-xylene at 160–200°C and 8.5–13.5 bar. This method yielded TPA contaminated with nitro derivatives and colored impurities, posing explosion risks and product purity issues [2] [4]. The Dynamit Nobel process (1920s–1950s) marked the first shift toward air-based oxidation:

  • Air oxidation of p-xylene to p-toluic acid at 140–180°C / 5–8 bar using cobalt catalysts.
  • Esterification with methanol to methyl p-toluate.
  • Air oxidation to monomethyl terephthalate.
  • Final esterification to dimethyl terephthalate (DMT).While avoiding nitric acid hazards, this multi-step route incurred high operational costs due to methanol handling and energy-intensive separations [1] [2].

The critical breakthrough came with the Mid-Century/ICI discovery (1955) that bromide ions catalyzed direct air oxidation of p-toluic acid to TPA. This eliminated esterification steps and paved the way for the single-reactor Amoco Process. By 1965, Amoco had commissioned the first commercial purified TPA (PTA) unit in Joliet, Illinois, solidifying air oxidation as the industry standard [2] [4].

Table 2: Evolution of TPA Oxidation Technologies

ProcessOxidantCatalystConditionsLimitations
Nitric Acid OxidationHNO₃None160–200°C, 8.5–13.5 barExplosion risk; colored impurities
Dynamit NobelAirCo salts140–180°C, 5–8 barMulti-step; DMT requires hydrolysis to TPA
Amoco ProcessAirCo/Mn/Br175–225°C, 15–30 barCorrosion; 4-CBA formation; solvent loss

Role of Mid-Century Corporation and ICI in Catalytic Advancements

The Mid-Century Corporation and ICI partnership was pivotal in overcoming the "toluic acid barrier" – the resistance of p-toluic acid to further oxidation due to electron-withdrawing effects of its carboxyl group. Their 1955 joint research demonstrated that bromide ions synergized with cobalt-manganese catalysts to generate free radicals (e.g., Br•, Co³⁺), which abstracted hydrogen from the methyl group of p-toluic acid. This enabled complete oxidation to TPA in a single step using air [1] [2] [4].

Key contributions included:

  • Mechanistic validation of radical chain reactions:

Br• + RH → HBr + R• (RH = p-xylene or intermediate) R• + O₂ → ROO• ROO• + Co²⁺ → ROOH + Co³⁺ ROOH + Br⁻ → RO• + OH⁻ + Br•

  • Optimization of cobalt:manganese:bromide ratios (typically 1:1:2–4 mol) for maximal activity.
  • Engineering solutions for high-pressure air compression and corrosion-resistant titanium reactors [1] [7].

The Amoco Chemical acquisition of this technology accelerated global deployment:

  • 1960: Oxidation technology scaled at Amoco’s Joliet plant.
  • 1965: World’s first commercial PTA unit operational.
  • 1970s–1990s: Capacity expansions made TPA a bulk chemical (>50 MMT/year by 2000) [4].

Table 3: Milestones in Industrial TPA Production

YearDevelopmentKey PlayersImpact
1912First sunlight-driven O₂ oxidation of p-xyleneCiamician and SilberIdentified TPA as a product
1926Stephens mechanism of stepwise oxidationStephensClarified aldehyde intermediates
1955Bromide-catalyzed air oxidation of p-toluic acidMid-Century/ICISolved "toluic acid barrier"
1965First commercial PTA unitAmoco (Joliet, Illinois)Established modern TPA industry

Table 4: Catalytic Components in the Amoco Process

ComponentFunctionExample Compounds
Cobalt sourceGenerates Co³⁺ oxidant; decomposes peroxidesCobalt(II) acetate, cobalt naphthenate
Manganese sourceEnhances Co activity; stabilizes free radicalsManganese(II) acetate
Bromide promoterGenerates Br• radicals; accelerates H-abstractionHBr, NaBr, tetrabromoethane
SolventDissolves catalysts/substrates; moderates exothermicityAcetic acid
Ketone promoters (e.g., MEK)Forms hydroperoxides that oxidize Co²⁺ to active Co³⁺2-Butanone (methyl ethyl ketone)

The legacy of Mid-Century/ICI endures: >90% of global TPA (2025 capacity: ~105 MMT/year) still employs bromide-promoted air oxidation, underscoring the process’s foundational efficiency [1] [2] [5].

Properties

CAS Number

211863-90-0

Product Name

Terephthalic acid

IUPAC Name

terephthalic acid

Molecular Formula

C8H6O4
C8H6O4
C6H4(COOH)2

Molecular Weight

166.13 g/mol

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)

InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Solubility

Insoluble (NTP, 1992)
Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies
Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0
In water, 15 mg/L at 20 °C
0.015 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.28

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.